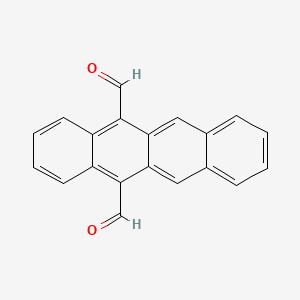

Tetracene-5,12-dicarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetracene-5,12-dicarbaldehyde is a useful research compound. Its molecular formula is C20H12O2 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Tetracene-5,12-dicarbaldehyde has been identified as a promising candidate for organic semiconductor applications. Its structure features a π-system isoelectronic with pentacene, which is known for its efficient charge transport properties. The following characteristics make it suitable for use in organic electronic devices:

- Solubility : The compound is soluble in various organic solvents such as DMF, toluene, and THF, enhancing its processability in device fabrication .

- Photooxidative Stability : It exhibits excellent stability when exposed to light and air, making it a reliable material for long-term applications in electronics .

- Functionalization Potential : this compound can undergo various chemical modifications, allowing the synthesis of novel derivatives that may improve electronic properties .

Table 1: Comparison of Tetracene Derivatives in Organic Electronics

| Property | This compound | Pentacene |

|---|---|---|

| Solubility | High | Moderate |

| Photooxidative Stability | Excellent | Moderate |

| Charge Mobility | Comparable | High |

| Functionalization Potential | High | Moderate |

Photochemistry

The compound's photochemical properties are also noteworthy. Tetracene derivatives have been studied for their ability to generate singlet oxygen, which is crucial in various photodynamic applications. The reactivity of this compound towards singlet oxygen can be modulated through substituents, influencing its potential as a photosensitizer in therapeutic and diagnostic applications .

Key Findings:

- Singlet Oxygen Generation : Tetracene derivatives can act as effective probes for singlet oxygen detection due to their rich spectroscopic properties .

- Stability Under Light Exposure : The compound maintains stability under light exposure compared to other acenes, making it suitable for prolonged photochemical reactions .

Biomedical Research

Recent studies have highlighted the anticancer potential of tetracene derivatives. For instance, tetracene-5,12-dione (a related compound) has shown efficacy against breast and cervical cancer cell lines. This suggests that this compound and its derivatives could be explored for their bioactive properties:

- Mechanism of Action : Computational studies indicate that these compounds may interact with DNA through minor groove binding, providing insights into their mechanisms of action against cancer cells .

- Future Drug Development : The promising anticancer activity positions tetracene derivatives as candidates for further drug development aimed at targeting specific cancer-associated proteins .

Case Study Example

A recent investigation into the anticancer activity of tetracene derivatives demonstrated significant cytotoxic effects on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. The study utilized molecular docking simulations to elucidate the binding interactions between the compounds and DNA, revealing potential pathways for therapeutic intervention .

Eigenschaften

CAS-Nummer |

71440-79-4 |

|---|---|

Molekularformel |

C20H12O2 |

Molekulargewicht |

284.3 g/mol |

IUPAC-Name |

tetracene-5,12-dicarbaldehyde |

InChI |

InChI=1S/C20H12O2/c21-11-19-15-7-3-4-8-16(15)20(12-22)18-10-14-6-2-1-5-13(14)9-17(18)19/h1-12H |

InChI-Schlüssel |

RXDJVBXMOZKSHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.